(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
Description
The compound “(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate” is a benzofuran derivative featuring a benzylidene substituent at the 2-position and a 1,3-benzodioxole-5-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties. Crystallographic analysis of such compounds typically employs software like SHELXL or SIR97 for structure refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions .
Properties
Molecular Formula |
C25H18O7 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C25H18O7/c1-2-28-19-6-4-3-5-15(19)11-23-24(26)18-9-8-17(13-21(18)32-23)31-25(27)16-7-10-20-22(12-16)30-14-29-20/h3-13H,2,14H2,1H3/b23-11- |
InChI Key |
YFUKHFVAVWGKQM-KSEXSDGBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Steglich Esterification
Reagents :
-
1,3-Benzodioxole-5-carboxylic acid (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Solvent: Dichloromethane (DCM)
Procedure :
Mitsunobu Reaction
Reagents :
-
Triphenylphosphine (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD, 1.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
Conditions :
Yield : 75–85% (higher stereochemical control).
Stereoselective Control of the Z-Isomer
The Z-configuration at the benzylidene double bond is critical for biological activity. This is achieved through:
-
Thermodynamic control : Prolonged reaction times in polar solvents (e.g., DMF) favor the Z-isomer due to reduced steric strain.
-
Catalytic modulation : Titanium tetrachloride enhances Z-selectivity by stabilizing the transition state.
Typical Z/E Ratio : 9:1 under optimized conditions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
For large-scale production, patent CN105859732A suggests modifications to improve efficiency:
-
One-pot synthesis : Combine cyclization and condensation steps using titanium isopropoxide as a dual-purpose catalyst.
-
Continuous flow systems : Reduce reaction times by 50% and improve yield consistency.
Key Industrial Data :
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Ester Hydrolysis :
-
Cost Efficiency :
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Theoretical Insights
Biological Activity
The compound (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure combines elements that may contribute to various pharmacological effects, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.4 g/mol . The structure includes a benzofuran core , an ethoxybenzylidene substituent , and a benzodioxole moiety , which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 622824-42-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
1. Antioxidant Activity:
Studies have shown that compounds with similar structures possess significant antioxidant properties. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
2. Anti-inflammatory Effects:
Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant for treating chronic inflammatory diseases.
3. Antimicrobial Properties:
The compound has demonstrated activity against certain bacterial strains, indicating potential use as an antimicrobial agent. Its effectiveness against specific pathogens warrants further exploration.
4. Anticancer Potential:
Some derivatives of benzofuran compounds have been linked to anticancer activity through mechanisms such as apoptosis induction in cancer cells. Research into the specific pathways affected by this compound is ongoing.
The precise mechanism by which (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes and receptors involved in inflammation and cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives:
Study 1: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of various benzofuran derivatives, including the target compound. Results indicated a strong correlation between structural features and antioxidant efficacy, highlighting the potential of this compound in oxidative stress management .
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced TNF-alpha levels in macrophage models, suggesting its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Testing
Testing against Gram-positive and Gram-negative bacteria revealed moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
